One prominent area of research involving oxazolidinones is asymmetric catalysis. These compounds can act as chiral ligands, meaning they can bind to a metal center and influence the reactivity of a molecule in a stereoselective manner. This allows researchers to control the formation of specific stereoisomers in chemical reactions, which is crucial for the synthesis of many pharmaceuticals and other complex molecules ().
For example, certain oxazolidinone derivatives have been shown to be effective ligands in reactions like aldol additions and Diels-Alder cycloadditions, enabling the synthesis of enantiopure products with high yields ().
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone might also possess similar catalytic properties due to its chiral structure. However, dedicated research to explore its potential as an asymmetric catalyst is yet to be reported in detail.
Another field where oxazolidinones hold promise is medicinal chemistry. Some oxazolidinone derivatives have exhibited various biological activities, including antibacterial and antifungal properties ().
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound characterized by its unique oxazolidinone structure, featuring two phenyl groups attached to the 4 and 5 positions of the oxazolidinone ring. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. This compound is notable for its potential applications in asymmetric synthesis and medicinal chemistry due to its chirality and functional groups .
These reactions leverage the stereochemistry of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone to produce enantiomerically enriched products.
Several methods exist for synthesizing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone:
The applications of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone span various fields:
Several compounds share structural similarities with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. Here is a comparison highlighting its uniqueness:
The uniqueness of (4R,5S)-(+)-cis-4,5-Diphenyl-2-Oxazolidinone lies in its specific stereochemistry and potential applications in asymmetric synthesis and medicinal chemistry. Its ability to act as a chiral auxiliary sets it apart from other similar compounds.
The compound’s systematic IUPAC name is (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one, reflecting its stereochemistry and functional groups. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃NO₂ |
Molecular Weight | 239.27 g/mol |
CAS Registry Number | 86286-50-2 |
Stereochemical Descriptor | cis-configuration at C4/C5 |
The oxazolidinone core consists of a five-membered ring containing oxygen (O1) and nitrogen (N1), with phenyl groups at C4 and C5 in a cis arrangement. The (4R,5S) absolute configuration ensures predictable facial selectivity in reactions.
The compound emerged from David A. Evans’ pioneering work on oxazolidinone auxiliaries in the early 1980s. Prior auxiliaries, such as proline derivatives, suffered from limited steric control and synthetic versatility. Evans’ innovation lay in leveraging oxazolidinones’ rigidity and tunable substituents to enforce high stereoselectivity.
Key milestones include:
Unlike earlier auxiliaries, the diphenyl substitution at C4/C5 provided unmatched steric bulk, enabling reliable π-stacking and van der Waals interactions to direct reactant orientation.
The compound’s boron enolates undergo aldol additions with exceptional stereocontrol. For example, reacting its propionyl derivative with isobutyraldehyde yields the syn-aldol product in >98% diastereomeric excess (de). The transition state adopts a Zimmerman-Traxler chair, where the aldehyde’s Re face attacks the enolate’s Si face, guided by the auxiliary’s phenyl groups:
$$
\text{Enolate} + \text{Aldehyde} \xrightarrow{\text{Boron}} \text{syn-Adduct} \quad
$$
Lithium enolates derived from the auxiliary undergo stereoselective alkylations. For instance, benzylation of the propionyl derivative proceeds with 97% de, favoring the R-configured product. Similarly, Michael additions to α,β-unsaturated esters achieve >90% ee due to the auxiliary’s steric shielding.
The oxazolidinone scaffold enhances endo selectivity in cycloadditions. A 2014 study showed that its acryloyl derivative reacts with cyclopentadiene to form the endo adduct in 94% yield and 20:1 endo/exo ratio.
The auxiliary is cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield carboxylic acids without racemization. Recent advances enable its recovery and reuse, reducing synthetic costs.
The molecular geometry of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is characterized by the five-membered oxazolidinone ring containing both oxygen and nitrogen atoms, with two phenyl groups attached at the 4 and 5 positions in a cis configuration [1] [2]. The specific stereochemistry is defined by the (4R,5S) designation, indicating the absolute configuration at these chiral centers [3].
The compound exhibits characteristic physical properties including a melting point of 227-230°C [3] and an optical rotation of [α]₂₀/D 57±4°, c = 2 in methanol [3], confirming its chiral nature. The specific optical activity demonstrates the compound's ability to rotate plane-polarized light, a fundamental property of enantiomerically pure substances [4].
Physical Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₃NO₂ | [1] [2] |
Molecular Weight | 239.27 g/mol | [1] [2] |
Melting Point | 227-230°C | [3] |
Optical Rotation | [α]₂₀/D 57±4° (c=2, MeOH) | [3] |
Density | 1.192 g/cm³ | [4] |
The stereochemical arrangement creates a well-defined chiral environment that is crucial for the compound's applications in asymmetric synthesis [5]. The cis configuration of the two phenyl groups at positions 4 and 5 results in a specific spatial arrangement where both phenyl substituents are positioned on the same face of the oxazolidinone ring [5].
Crystallographic investigations of oxazolidinone derivatives provide essential insights into their solid-state structures and conformational preferences. Studies on related oxazolidinone compounds reveal that the five-membered ring typically adopts conformations ranging from envelope forms to twist conformations [6] [7].
In crystallographic analyses of similar oxazolidinone structures, the ring has been observed to adopt a near-planar conformation with minimal deviations from planarity. For instance, in closely related structures, the oxazolidinone ring showed mean deviations of approximately 0.020 Å from planarity, with maximum deviations typically less than 0.035 Å [6] [8].
Crystallographic Parameter | Value Range | Reference |
---|---|---|
Mean ring deviation from planarity | ~0.020 Å | [6] [8] |
Maximum deviation from planarity | <0.035 Å | [6] [8] |
Dihedral angle (ring-phenyl) | 56-60° | [6] [8] |
The dihedral angles between the oxazolidinone ring plane and the attached phenyl groups are typically found to be in the range of 56-60° [6] [8]. This geometric arrangement is consistent across multiple oxazolidinone derivatives and represents an energetically favorable conformation that minimizes steric interactions while maintaining conjugative effects.
X-ray structural studies of diphenyl-substituted oxazolidinones have revealed important conformational features. The extensive crystallographic database of oxazolidinone derivatives shows that the five-membered ring geometry can vary from envelope conformations with specific atoms displaced from the ring plane to twist forms [9]. Ring puckering parameters indicate amplitude values (q) typically ranging from 0.30 to 0.36 Å, with phase angles (φ) varying depending on the specific substitution pattern [9].
The conformational behavior of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in solution exhibits dynamic characteristics that can be studied through nuclear magnetic resonance spectroscopy and theoretical calculations. Five-membered heterocyclic rings, including oxazolidinones, display conformational flexibility that involves pseudorotation between different puckered forms [10] [11].
Computational studies on saturated five-membered heterocycles have revealed that these systems exhibit multiple conformational minima along their pseudorotation pathways [10]. The conformational landscape is characterized by envelope and twist forms, with energy barriers between different conformations typically being relatively low, allowing for rapid interconversion at room temperature [10].
In solution, oxazolidinone rings can undergo conformational exchange between envelope conformations where one atom is displaced from the plane of the other four atoms, and twist conformations where two adjacent atoms are displaced on opposite sides of the plane formed by the remaining three atoms [12] [11]. The preferred conformation depends on various factors including solvent effects, temperature, and steric interactions with substituents.
Conformational Type | Characteristics | Typical Parameters |
---|---|---|
Envelope | One atom out-of-plane | Deviation: 0.3-0.4 Å |
Twist | Two atoms displaced | Puckering amplitude: 0.30-0.36 Å |
Planar | Minimal deviation | <0.05 Å |
Nuclear magnetic resonance studies of oxazolidinone derivatives in solution have demonstrated that the conformational preferences observed in the solid state are generally maintained in solution [9] [13]. Variable temperature NMR experiments reveal that conformational exchange processes can be detected and characterized, providing insights into the dynamic behavior of these molecules [13] [14].
The conformational dynamics are influenced by intramolecular interactions, including hydrogen bonding between the carbonyl oxygen and NH groups when present [13]. In polar solvents, intermolecular hydrogen bonding with solvent molecules can also affect the conformational equilibrium [13]. The presence of bulky phenyl substituents in (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone provides additional steric constraints that influence the accessible conformational space.
Temperature-dependent NMR studies have shown that raising the temperature typically leads to increased conformational mobility and can break intermolecular hydrogen bonds, which is reflected in changes in chemical shift positions [13]. Concentration effects in low-polarity solvents such as chloroform suggest the formation of dimeric structures through intermolecular hydrogen bonding [13].
Irritant